An In-depth Technical Guide to L-Ascorbic Acid-13C: Applications in Research and Development
An In-depth Technical Guide to L-Ascorbic Acid-13C: Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin with a plethora of biological functions. Its isotopically labeled form, L-Ascorbic acid-13C, has emerged as a powerful tool in scientific research, particularly in the fields of metabolic studies, antioxidant research, and drug development. This technical guide provides a comprehensive overview of L-Ascorbic acid-13C, detailing its properties, applications, and the experimental methodologies for its use. By incorporating a stable, non-radioactive isotope of carbon (¹³C), researchers can trace the absorption, distribution, metabolism, and excretion of Vitamin C with high precision and safety.
L-Ascorbic acid-13C is commercially available in various labeled forms, including molecules with a single ¹³C atom at a specific position (e.g., L-Ascorbic acid-1-¹³C, L-Ascorbic acid-2-¹³C) or fully labeled molecules where all six carbon atoms are ¹³C (L-Ascorbic acid-¹³C₆).[1][2] This versatility allows for tailored experimental designs to probe specific metabolic pathways. The primary applications of these labeled compounds are as tracers in metabolic research and as internal standards for accurate quantification in bioanalytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]
Physicochemical Properties and Specifications
L-Ascorbic acid-13C shares the same fundamental chemical structure and biological activity as its unlabeled counterpart. The key difference lies in the atomic mass of the carbon atoms, which allows for its differentiation and quantification using mass-sensitive analytical techniques.
| Property | Value | Reference |
| Chemical Formula | ¹²C₅¹³CH₈O₆ (for single-labeled) to ¹³C₆H₈O₆ (for fully labeled) | [2] |
| Molecular Weight | Varies depending on the number of ¹³C atoms (e.g., ~177.12 g/mol for single-labeled, ~182.08 g/mol for ¹³C₆) | [2] |
| Isotopic Purity | Typically ≥98 atom % ¹³C | [2] |
| Chemical Purity | Typically ≥98% | |
| Appearance | White to off-white powder | [2] |
| Solubility | Water soluble | |
| Storage | Should be stored in a cool, dark place to prevent degradation. |
Applications in Research
Metabolic Tracing and Flux Analysis
The use of L-Ascorbic acid-13C as a tracer is fundamental to metabolic flux analysis, enabling the quantitative study of the rates of metabolic reactions. By introducing the ¹³C-labeled compound into a biological system (in vitro or in vivo), researchers can track the incorporation of the ¹³C label into various downstream metabolites. This provides invaluable insights into the dynamics of metabolic pathways.
A significant area of investigation is the role of ascorbic acid in redox homeostasis. Studies have utilized hyperpolarized [1-¹³C]-Ascorbic acid and its oxidized form, [1-¹³C]-dehydroascorbic acid, to non-invasively probe the redox state of tumors in vivo.[4][5] The conversion between these two forms can be monitored using magnetic resonance spectroscopy, providing a real-time readout of oxidative stress.
Internal Standard for Accurate Quantification
L-Ascorbic acid-13C serves as an ideal internal standard for the quantification of endogenous ascorbic acid in biological matrices such as plasma, tissues, and cell lysates. Due to its identical chemical behavior to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in mass spectrometry. This co-analysis allows for the correction of matrix effects and variations in sample preparation, leading to highly accurate and precise measurements.
Experimental Protocols
Quantification of Ascorbic Acid in Human Plasma using LC-MS/MS with L-Ascorbic acid-¹³C₆ as an Internal Standard
This protocol outlines a typical workflow for the accurate measurement of ascorbic acid in human plasma.
1. Materials and Reagents:
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L-Ascorbic acid (analytical standard)
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L-Ascorbic acid-¹³C₆ (internal standard)
-
Metaphosphoric acid (MPA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma samples
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of L-Ascorbic acid-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels).
-
Precipitate proteins by adding 400 µL of cold 10% (w/v) MPA in acetonitrile.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
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Column: A reversed-phase C18 column suitable for polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate ascorbic acid from other plasma components.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ascorbic Acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
L-Ascorbic acid-¹³C₆ (labeled): Precursor ion (m/z) -> Product ion (m/z) (e.g., 181.1 -> 119.1)
-
-
Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both the unlabeled ascorbic acid and the ¹³C-labeled internal standard.
-
Calculate the peak area ratio (unlabeled/labeled).
-
Construct a calibration curve using known concentrations of unlabeled ascorbic acid spiked into a blank matrix with a constant concentration of the internal standard.
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Determine the concentration of ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
In Vivo Metabolic Tracing of L-[1-¹³C]Ascorbic Acid Absorption in Humans
This protocol describes a study to investigate the absorption kinetics of ascorbic acid.
1. Study Design:
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Recruit healthy human volunteers.
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After an overnight fast, administer a single oral dose of L-[1-¹³C]ascorbic acid (e.g., 30 mg).[6]
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 45, 60, 90, 120, 180 minutes).[6]
-
Process blood samples to obtain plasma and store at -80°C until analysis.
2. Sample Analysis:
-
Plasma samples are processed as described in the quantification protocol above, using a different isotopologue of labeled ascorbic acid (e.g., L-Ascorbic acid-¹³C₆) as the internal standard for quantification.
-
The concentration of the L-[1-¹³C]ascorbic acid tracer is determined by LC-MS/MS, monitoring the specific MRM transition for this single-labeled species.
3. Data Analysis:
-
Plot the plasma concentration of L-[1-¹³C]ascorbic acid against time for each subject.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the rate and extent of absorption.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing L-Ascorbic acid-13C.
Table 1: Pharmacokinetic Parameters of L-[1-¹³C]Ascorbic Acid in Human Plasma [6]
| Parameter | Value (Mean ± SD) |
| Dose | 30 mg (oral) |
| Tmax (minutes) | 25 - 50 |
| Peak Plasma Enrichment | Time-dependent, peaking at Tmax |
Table 2: Properties of Hyperpolarized [1-¹³C]-Labeled Ascorbic Acid and Dehydroascorbic Acid [4][5]
| Compound | Polarization (%) | T₁ Relaxation Time (seconds) at 9.4 T |
| [1-¹³C]-Ascorbic Acid (pH 7.0) | 5.1 ± 0.6 | 15.9 ± 0.7 |
| [1-¹³C]-Dehydroascorbic Acid (pH 7.0) | 8.2 ± 1.1 | 20.5 ± 0.9 |
Table 3: In Vitro Reaction Rates in Murine Lymphoma Cell Suspensions [4]
| Reaction | Rate (nmol/s) |
| Spontaneous [1-¹³C]-AA production in RPMI medium | 99 ± 6 |
| [1-¹³C]-AA production in EL4 lymphoma cell suspensions | 223 ± 18 |
Visualization of Metabolic Pathways and Workflows
Redox Cycling of Ascorbic Acid
The following diagram illustrates the key redox reactions involving ascorbic acid and its interaction with the glutathione and thioredoxin antioxidant systems. The use of ¹³C-labeled ascorbic acid allows for the tracing of its conversion to dehydroascorbic acid and subsequent reduction back to ascorbic acid, providing insights into the cellular redox capacity.
Caption: Redox cycling of ¹³C-labeled ascorbic acid.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the logical steps involved in the quantification of ascorbic acid in a biological sample using a ¹³C-labeled internal standard.
Caption: Workflow for ascorbic acid quantification.
Conclusion
L-Ascorbic acid-13C is an indispensable tool for researchers in the life sciences. Its application as a metabolic tracer provides unparalleled insights into the complex dynamics of cellular metabolism and redox biology. Furthermore, its use as an internal standard ensures the highest level of accuracy and precision in quantitative bioanalysis. The methodologies and data presented in this guide offer a solid foundation for the design and execution of robust experiments aimed at elucidating the multifaceted roles of Vitamin C in health and disease, and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Ascorbic acid-13C6 13C 99atom , 99 CP 1354064-87-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
